REACTION_CXSMILES
|
[ClH:1].[CH3:2][C:3]1[N:8]=[C:7]([CH2:9]O)[CH:6]=[CH:5][CH:4]=1>O=S(Cl)Cl>[Cl:1][CH2:9][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:2])[N:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=CC(=N1)CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O=S(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain the crude product
|
Type
|
CUSTOM
|
Details
|
The crude material was azeotroped with toluene
|
Type
|
FILTRATION
|
Details
|
the resulting residue was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |